5-bromo-1-(2-methoxyethyl)-2,3-dihydro-1H-indole-2,3-dione
Overview
Description
5-Bromo-1-(2-methoxyethyl)-2,3-dihydro-1H-indole-2,3-dione, also known as 5-bromo-2,3-dihydro-1H-indole-2,3-dione, is an important organic compound used in scientific research. It is a brominated indole-2,3-dione, a derivative of indole, which is a five-membered aromatic heterocyclic compound. 5-Bromo-1-(2-methoxyethyl)-2,3-dihydro-1H-indole-2,3-dione is a versatile compound that has been used in a number of different research applications, from synthesis to cell biology.
Scientific Research Applications
Anticancer Research
The compound has been mentioned in the context of marine-derived anticancer agents . Although the exact role of “5-bromo-1-(2-methoxyethyl)-2,3-dihydro-1H-indole-2,3-dione” is not specified, it’s possible that it could have potential applications in cancer therapy, particularly in inducing apoptosis in cancer cells .
Medicinal Chemistry
The compound is intriguing and used in scientific research, particularly in medicinal chemistry. Its multifaceted properties make it valuable for diverse applications.
Material Science
In addition to medicinal chemistry, the compound also finds its use in material science. The exact applications in this field are not specified, but it could be involved in the development of new materials or in studying the properties of existing ones.
Research and Development
The compound is used for research and development under the supervision of a technically qualified individual . This suggests that it could be used in various scientific experiments and studies .
properties
IUPAC Name |
5-bromo-1-(2-methoxyethyl)indole-2,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO3/c1-16-5-4-13-9-3-2-7(12)6-8(9)10(14)11(13)15/h2-3,6H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYLDYVMECLCGPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)Br)C(=O)C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-1-(2-methoxyethyl)-2,3-dihydro-1H-indole-2,3-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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